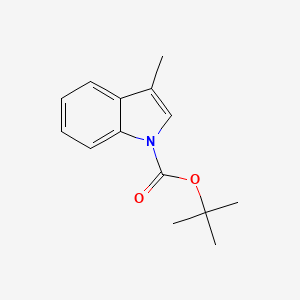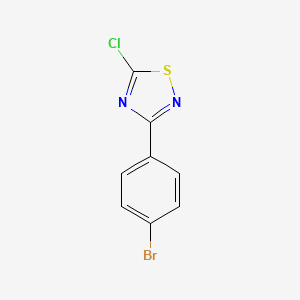
3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole
Overview
Description
The compound "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and applications of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step reactions or one-pot synthesis methods. For instance, ultrasound-mediated one-pot synthesis has been reported as an environmentally friendly and rapid approach for creating thiadiazole derivatives with potential anticancer properties . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize conjugated 1,3,4-thiadiazole hybrids, indicating the versatility of synthetic methods available for such compounds . These methods could potentially be adapted for the synthesis of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to understand the electronic properties and molecular geometry, which can be correlated with experimental data . These techniques would be relevant for analyzing the molecular structure of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce intermediates that react with nucleophiles, leading to the formation of different heterocyclic compounds . The reactivity of the thiadiazole ring and its substituents plays a crucial role in determining the outcome of such reactions. The chemical behavior of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole" would likely be influenced by the presence of electron-withdrawing groups such as bromo and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. For instance, the presence of halogen substituents can influence the polarity, intermolecular interactions, and crystal packing of the compounds . Quantum chemical and theoretical charge density analyses provide insights into the nature and strength of these interactions . Additionally, the photophysical properties, such as UV absorption peaks, and potential applications in nonlinear optics (NLO) can be inferred from the electronic structure of the compounds . These analyses would be essential for understanding the properties of "3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole."
Scientific Research Applications
Application in Liquid Crystal Polymers
- Scientific Field : Polymer Science .
- Summary of Application : The compound 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Biological Activities
- Scientific Field : Biological Sciences .
- Summary of Application : A pyrazoline derivative, which includes a 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl structure, has been studied for its biological activities on rainbow trout alevins .
- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
Antiviral Activity of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : Indole derivatives, which are structurally similar to “3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole”, have been found to possess various biological activities, including antiviral activity .
- Methods of Application : The antiviral activity of indole derivatives is typically evaluated using in vitro assays against a broad range of RNA and DNA viruses .
- Results or Outcomes : Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Neurotoxic Potentials of Pyrazoline Derivative
- Scientific Field : Neurobiology .
- Summary of Application : A pyrazoline derivative, which includes a 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl structure, has been studied for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Methods of Application : The study investigated these potentials in association with behavioral parameters and swimming potential .
- Results or Outcomes : This study is the first novel research to investigate these potentials .
Antioxidant Activities of Pyrazoline Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : Pyrazoline derivatives, which include a structure similar to “3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole”, have been studied for their antioxidant activities .
- Methods of Application : The study investigated the antioxidant potentials of the newly synthesized pyrazoline derivatives .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
Anticonvulsant Activities of Pyrazoline Derivatives
- Scientific Field : Neurobiology .
- Summary of Application : A pyrazoline derivative, which includes a 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl structure, has been studied for its anticonvulsant activities .
- Methods of Application : The study investigated these potentials in association with behavioral parameters .
- Results or Outcomes : This study is the first novel research to investigate these potentials .
properties
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQOXAJYWTSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257983 | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
CAS RN |
191919-26-3 | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191919-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

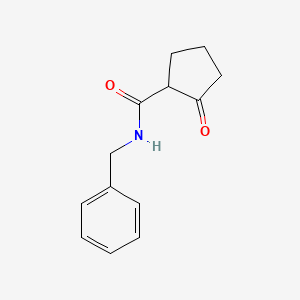
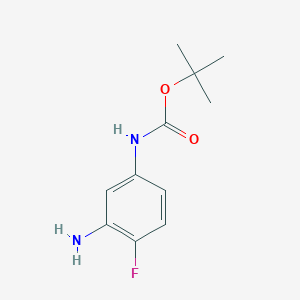
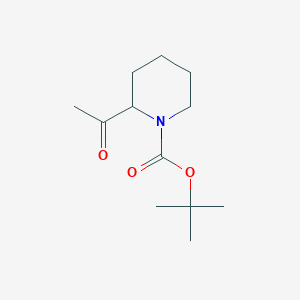
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)
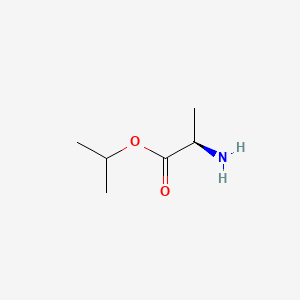
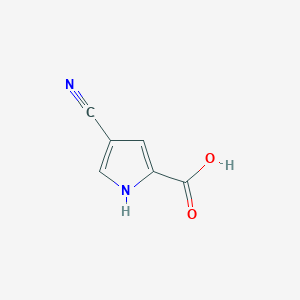
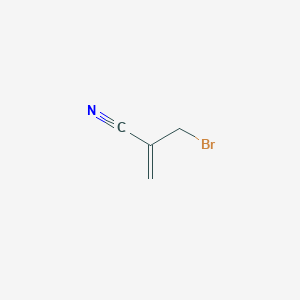
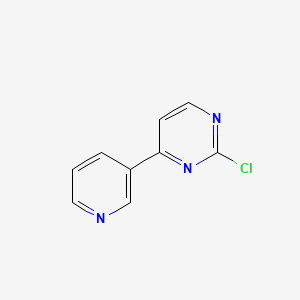
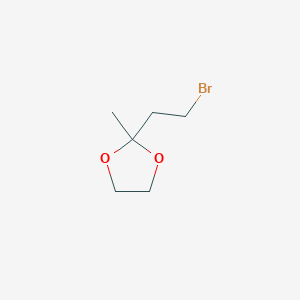
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
